molecular formula C8H15NO2 B1282296 Ethyl 2-(cyclobutylamino)acetate CAS No. 742015-31-2

Ethyl 2-(cyclobutylamino)acetate

Cat. No. B1282296
M. Wt: 157.21 g/mol
InChI Key: FIOLOFIECHQMLW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl cyanoacetate derivatives is a common theme in the provided papers. For instance, paper describes the synthesis of a modified Yamaguchi reagent for enantioselective esterification, thioesterification, amidation, and peptide synthesis. This reagent is a derivative of ethyl cyanoacetate and is used to suppress racemization in peptide bond formation. Similarly, paper reports on the synthesis of hydroxamic acids and ureas from carboxylic acids using a Lossen rearrangement mediated by an ethyl cyanoacetate derivative. The process is noted for its good yields and lack of racemization. Paper details the multi-step synthesis of quinazoline derivatives of ethyl cyanoacetate, and paper describes the synthesis of an ethyl cyanoacetate derivative with antitumor activity.

Molecular Structure Analysis

The molecular structure of ethyl cyanoacetate derivatives is explored in several papers. Paper provides X-ray analysis of quinazoline derivatives, revealing intramolecular hydrogen bonding. Paper determines the crystal structure of an antitumor ethyl cyanoacetate derivative, while paper discusses the crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, another derivative, which was synthesized via Knoevenagel condensation.

Chemical Reactions Analysis

The chemical reactivity of ethyl cyanoacetate derivatives is highlighted in the papers. Paper discusses the use of a derivative in peptide bond formation, while paper shows its role in the Lossen rearrangement for the synthesis of ureas. Paper describes the recyclization of furan acetates with ethyl cyanoacetate to produce pyrrole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl cyanoacetate derivatives are indirectly inferred from the papers. For example, the solubility in different solvents and the stability of the compounds during reactions are implied in papers and . The thermal and spectral analysis of metal complexes of a thiophene derivative is discussed in paper , providing insights into the coordination chemistry and stability of these complexes.

Scientific Research Applications

1. Chemical Synthesis and Reactions

Ethyl 2-(cyclobutylamino)acetate is involved in various chemical synthesis processes. For example, it reacts with aromatic amines to give products of regioselective addition at the activated exocyclic C=C bond, forming compounds like methyl and ethyl 2-arylamino-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetates (Koz’minykh et al., 2006). Additionally, it undergoes complex reactions with dimethyl acetylendicarboxylate in the presence of triphenylphosphine to produce compounds like dimethyl 1-aryl-4-ethoxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylates, showing significant chemical versatility (Yavari et al., 2005).

2. Biological Evaluation and Pharmacological Activities

Ethyl 2-(cyclobutylamino)acetate-related compounds show potential in biological evaluations and pharmacological activities. For example, a series of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates were synthesized and screened for their anti-inflammatory, analgesic, and antioxidant activities, exhibiting promising results similar to known drugs like indomethacin and aspirin (Attimarad et al., 2017).

3. Application in Organic Chemistry

This compound also finds applications in organic chemistry. For instance, it's used in the synthesis of 2-(arylamino)ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate, which has been studied for its effects on memory ability in mice, highlighting its relevance in neurological research (Li Ming-zhu, 2010).

Safety And Hazards

The safety information for Ethyl 2-(cyclobutylamino)acetate indicates that it has a GHS07 pictogram, and the signal word is "Warning" . Detailed safety measures and hazard statements can be found in the MSDS .

properties

IUPAC Name

ethyl 2-(cyclobutylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-11-8(10)6-9-7-4-3-5-7/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOLOFIECHQMLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10521852
Record name Ethyl N-cyclobutylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10521852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(cyclobutylamino)acetate

CAS RN

742015-31-2
Record name Ethyl N-cyclobutylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10521852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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